molecular formula C11H9F3O2 B14044523 (E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid

(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid

Cat. No.: B14044523
M. Wt: 230.18 g/mol
InChI Key: YPLDSIIJHXKPNU-OWOJBTEDSA-N
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Description

4-(4-Trifluoromethylphenyl)but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylphenyl)but-3-enoic acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-(4-Trifluoromethylphenyl)but-3-enoic acid may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylphenyl)but-3-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Trifluoromethylphenyl)but-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)acetophenone

Uniqueness

4-(4-Trifluoromethylphenyl)but-3-enoic acid is unique due to the presence of both a trifluoromethyl group and a butenoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds. The trifluoromethyl group significantly influences the compound’s electronic characteristics, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

(E)-4-[4-(trifluoromethyl)phenyl]but-3-enoic acid

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h1-2,4-7H,3H2,(H,15,16)/b2-1+

InChI Key

YPLDSIIJHXKPNU-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CCC(=O)O)C(F)(F)F

Origin of Product

United States

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